molecular formula C7H16NO4P B14587026 3-Amino-3-oxopropyl propyl methylphosphonate CAS No. 61388-28-1

3-Amino-3-oxopropyl propyl methylphosphonate

Cat. No.: B14587026
CAS No.: 61388-28-1
M. Wt: 209.18 g/mol
InChI Key: WNMHKJQSWVIIGT-UHFFFAOYSA-N
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Description

3-Amino-3-oxopropyl propyl methylphosphonate is an organophosphorus compound with the molecular formula C7H16NO4P This compound is characterized by the presence of an amino group, a ketone group, and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-oxopropyl propyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of propyl methylphosphonate with an appropriate amino ketone precursor. The reaction typically requires the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are essential to achieve consistent product quality. Additionally, purification steps, such as crystallization or distillation, are employed to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-oxopropyl propyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used. The reactions are conducted in anhydrous solvents to prevent hydrolysis.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are performed in the presence of a base, such as triethylamine, to neutralize the by-products.

Major Products

The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-oxopropyl propyl methylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.

Mechanism of Action

The mechanism of action of 3-Amino-3-oxopropyl propyl methylphosphonate involves its interaction with specific molecular targets. The amino and ketone groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phosphonate ester group can participate in phosphorylation reactions, affecting enzyme activity and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-oxopropyl methylphosphonate: Similar in structure but lacks the propyl group, resulting in different chemical properties and reactivity.

    3-Amino-3-oxopropyl butyl methylphosphonate: Contains a butyl group instead of a propyl group, leading to variations in its physical and chemical characteristics.

Uniqueness

3-Amino-3-oxopropyl propyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the propyl group enhances its hydrophobicity, influencing its solubility and interaction with other molecules.

Properties

CAS No.

61388-28-1

Molecular Formula

C7H16NO4P

Molecular Weight

209.18 g/mol

IUPAC Name

3-[methyl(propoxy)phosphoryl]oxypropanamide

InChI

InChI=1S/C7H16NO4P/c1-3-5-11-13(2,10)12-6-4-7(8)9/h3-6H2,1-2H3,(H2,8,9)

InChI Key

WNMHKJQSWVIIGT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)OCCC(=O)N

Origin of Product

United States

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